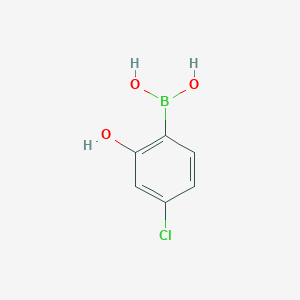
4-氯-2-羟基苯硼酸
描述
4-Chloro-2-hydroxyphenylboronic acid is an organic compound with the molecular formula C6H6BClO3 . It has an average mass of 172.374 Da and a monoisotopic mass of 172.009857 Da . It is also known by its IUPAC name, 4-chloro-2-hydroxyphenylboronic acid .
Synthesis Analysis
The synthesis of 4-Chloro-2-hydroxyphenylboronic acid involves catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Molecular Structure Analysis
The molecular structure of 4-Chloro-2-hydroxyphenylboronic acid is represented by the formula CHBClO . It has a molecular weight of 172.38 .Physical And Chemical Properties Analysis
4-Chloro-2-hydroxyphenylboronic acid is a white crystalline solid. It is soluble in water and various organic solvents, including ethanol and methanol. It has a density of 1.49±0.1 g/cm3 .科学研究应用
Application in Environmental Biology
- Specific Scientific Field: Environmental Biology
- Summary of the Application: 4-Chloro-2-hydroxyphenylboronic acid is structurally related to xenobiotics and can stimulate the presence of microbial community members, exhibiting specialized functions toward detoxifying, and thus mitigating soil toxicity .
- Methods of Application or Experimental Procedures: In the study, the effects of enrichment of 4-chloro-2-methylphenoxyacetic acid (MCPA) contaminated soil (unplanted and zucchini-planted) with syringic acid (SA) were evaluated on the bacterial community structure in soil, the rhizosphere, and zucchini endosphere .
- Results or Outcomes: The diversity of bacterial communities differed significantly between the studied compartments (i.e., unplanted soil, rhizospheric soil, and plant endosphere: roots or leaves) and between used treatments (MCPA or/and SA application). The highest diversity indices were observed for unplanted soil and rhizosphere .
Application in Organic Chemistry
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: 4-Chloro-2-hydroxyphenylboronic acid can be used as a boron reagent in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis for the formation of carbon-carbon bonds .
- Methods of Application or Experimental Procedures: The Suzuki–Miyaura coupling reaction involves the reaction of an organoboron compound (like 4-Chloro-2-hydroxyphenylboronic acid) with an organic halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of many functional groups .
- Results or Outcomes: The Suzuki–Miyaura coupling reaction has been successfully used to synthesize a wide range of organic compounds. The use of 4-Chloro-2-hydroxyphenylboronic acid as a boron reagent can influence the reactivity and selectivity of the reaction .
Application in Suzuki–Miyaura Coupling
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: 4-Chloro-2-hydroxyphenylboronic acid can be used as a boron reagent in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis for the formation of carbon-carbon bonds .
- Methods of Application or Experimental Procedures: The Suzuki–Miyaura coupling reaction involves the reaction of an organoboron compound (like 4-Chloro-2-hydroxyphenylboronic acid) with an organic halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of many functional groups .
- Results or Outcomes: The Suzuki–Miyaura coupling reaction has been successfully used to synthesize a wide range of organic compounds. The use of 4-Chloro-2-hydroxyphenylboronic acid as a boron reagent can influence the reactivity and selectivity of the reaction .
安全和危害
属性
IUPAC Name |
(4-chloro-2-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BClO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNRJKSGOLRSRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301277057 | |
| Record name | B-(4-Chloro-2-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301277057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-hydroxyphenylboronic acid | |
CAS RN |
1238196-66-1 | |
| Record name | B-(4-Chloro-2-hydroxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1238196-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(4-Chloro-2-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301277057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

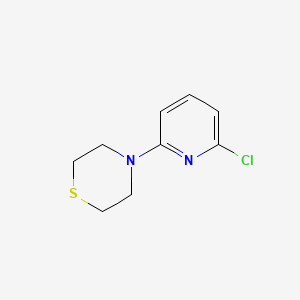
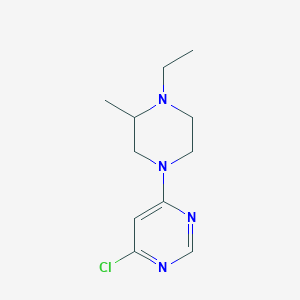
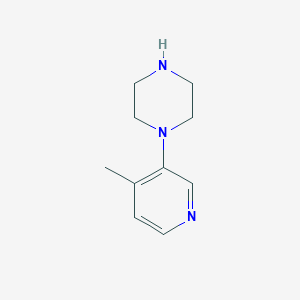
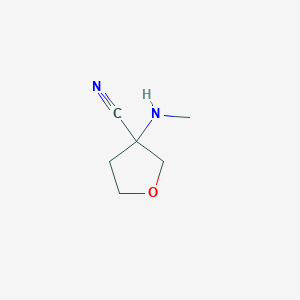
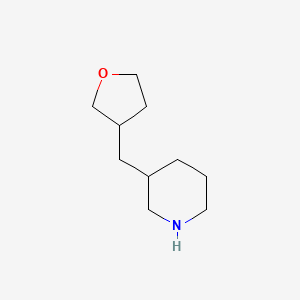
![[1-(oxolan-3-yl)-1H-pyrazol-4-yl]methanol](/img/structure/B1428995.png)
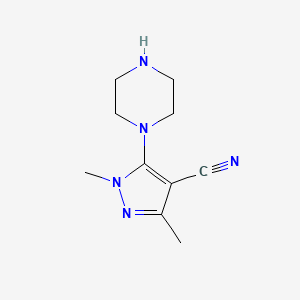
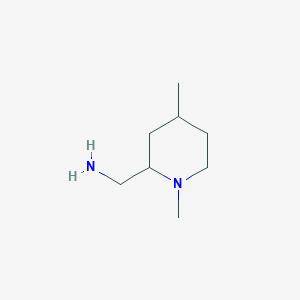
![[1-Cyclopropyl-2-(3-methylphenoxy)ethyl]amine](/img/structure/B1428998.png)
![[3-(Naphthalen-1-yloxy)phenyl]methanamine](/img/structure/B1428999.png)
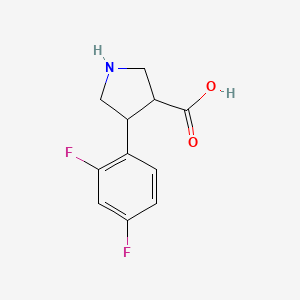
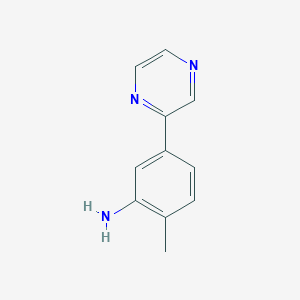
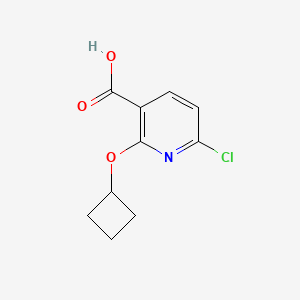
![3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B1429005.png)